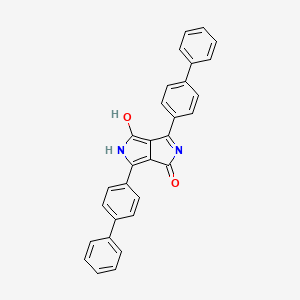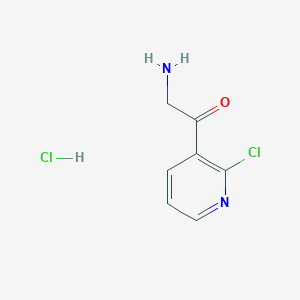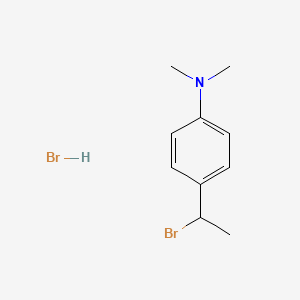
4-terc-butil-6-hidroxi-2-(2-piridil)pirimidina
Descripción general
Descripción
4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine is a chemical compound with the molecular formula C₁₃H₁₅N₃O and a molecular weight of 229.28 g/mol . This compound is primarily used in research settings and is known for its unique structure, which includes a pyrimidine ring substituted with a tert-butyl group, a hydroxy group, and a pyridyl group .
Aplicaciones Científicas De Investigación
4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine has several applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4-tert-butyl-6-hydroxypyrimidine with 2-pyridylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridyl group can be reduced to a piperidine ring under hydrogenation conditions with a suitable catalyst.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4-tert-Butyl-6-oxo-2-(2-pyridyl)pyrimidine.
Reduction: 4-tert-Butyl-6-hydroxy-2-(2-piperidyl)pyrimidine.
Substitution: Various alkyl or aryl derivatives of the original compound.
Mecanismo De Acción
The mechanism of action of 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The hydroxy group can form hydrogen bonds with active site residues, while the pyridyl and pyrimidine rings can participate in π-π interactions with aromatic amino acids .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylpyridine: Similar structure but lacks the hydroxy and pyrimidine groups.
4,4’,4’‘-Tri-tert-Butyl-2,2’6’,2’'-terpyridine: Contains multiple pyridine rings and tert-butyl groups.
2,6-Di-tert-butyl-4-(2-pyridyl)pyridine: Similar structure but with different substitution patterns.
Uniqueness
4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a hydroxy group and a pyridyl group on the pyrimidine ring allows for diverse interactions in chemical and biological systems, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
4-tert-butyl-2-pyridin-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-13(2,3)10-8-11(17)16-12(15-10)9-6-4-5-7-14-9/h4-8H,1-3H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZVVJBYFVNPJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC(=N1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride](/img/structure/B1384086.png)
amine hydrochloride](/img/structure/B1384087.png)
![3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane](/img/structure/B1384088.png)
![1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea hydrochloride](/img/structure/B1384089.png)

![3-bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride](/img/structure/B1384097.png)



![7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384104.png)



![2-[Butyl(carboxymethyl)amino]acetic acid hydrochloride](/img/structure/B1384109.png)
